molecular formula C23H16 B1619280 5-Methylpicene CAS No. 7499-40-3

5-Methylpicene

Cat. No. B1619280
CAS RN: 7499-40-3
M. Wt: 292.4 g/mol
InChI Key: BPYUWRZFGNLIRP-UHFFFAOYSA-N
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Description

5-Methylpicene is a chemical compound with the molecular formula C23H16 . It has a molecular weight of 292.37 .


Physical And Chemical Properties Analysis

The boiling point of 5-Methylpicene is predicted to be 535.0±17.0 °C and its density is predicted to be approximately 1 g/cm3 .

Scientific Research Applications

1. Nuclear Magnetic Resonance Studies

5-Methylpicene has been studied using two-dimensional 13C solid-state nuclear magnetic resonance (2D SSNMR) spectroscopy. This technique allows for the separation of isotropic and anisotropic chemical shift information, facilitating the analysis of carbon atoms and chemical shift anisotropy patterns. The C-3 carbon of the thiophene ring was specifically used to probe differences in chemical environments between forms, demonstrating the utility of 2D SSNMR in studying polymorphism in crystalline compounds (Smith et al., 1998).

2. Catalyst Topology Influence on Reaction Rate

Research on benzene methylation by methanol over acidic zeolites like H-ZSM-5 and H-beta has been conducted to understand the influence of catalyst topology on the reaction rate. This study found that methylation occurs faster on H-ZSM-5 than on H-beta. Theoretical rate constants, obtained from first-principles simulations, provided insights into molecular effects contributing to differences between catalysts, highlighting how confinement of reacting species affects methylation rates (Mynsbrugge et al., 2012).

3. SERS Sensor for Trace Detection of Genomic DNA Methylation

A study proposed a laser wrapped graphene-Ag array as a highly sensitive Surface-enhanced Raman spectroscopy (SERS) sensor for detecting methylated DNA and its derivatives. This innovative approach achieved excellent sensitivity and reproducibility, demonstrating its potential for sensitive and accurate detection of DNA methylation levels, a crucial epigenetic modification (Ouyang et al., 2017).

4. Bioconjugation via Michael Addition to 5-Methylene Pyrrolones

5-Methylene pyrrolones (5MPs) are highlighted for their thiol-specific and tracelessly removable bioconjugation properties. They exhibit improved stability and cysteine specificity compared to analogues like maleimides. This study shows the potential of 5MPs for controlled release of conjugated cargo and temporary thiol protection, illustrating their applications in bioconjugation and protein immobilization (Zhang et al., 2017).

5. Conversion of 5-Methylcytosine in Mammalian DNA

Research on the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA reveals significant insights into epigenetic regulation. The study highlights the role of the protein TET1 in this conversion, both in vitro and in vivo, underscoring the importance of DNA cytosine methylation in genomic regulation and development (Tahiliani et al., 2009).

properties

IUPAC Name

5-methylpicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUWRZFGNLIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324756
Record name 5-methylpicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpicene

CAS RN

7499-40-3
Record name Picene, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylpicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MS Newman - The Journal of Organic Chemistry, 1944 - ACS Publications
… In this paper the synthesis of picene by two closely related new methods and of 5-methylpicene, 13-methylpicene, and 13-picenol1 is reported. The synthesis of picene and its …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
SA Wise, LC Sander, MM Schantz - Polycyclic Aromatic …, 2015 - Taylor & Francis
… parameter (Citation29) confirm that the nonplanarity as indicated by thickness correlates with the early elution behavior of the 6-methyl-, 13-methyl-, 1-methyl-, and 5-methylpicene …
S Protti, GA Artioli, F Capitani, C Marini, P Dore… - RSC Advances, 2015 - pubs.rsc.org
… 5-Methylpicene 2b and 5-methoxypicene 2c were formed in benzene in 60% and 71% yield, respectively and, as for 2a, the product was recovered by simple filtration. The reaction was …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
EJ McWhorter - 1955 - search.proquest.com
… By the closely related method that started with @-(1-naphthyl) ethyl bromide and benzyl oyanide, Newman also synthesized 5-methylpicene* …
LJE Hofer, WC Peebles - Analytical Chemistry, 1951 - ACS Publications
For the positive identification of solid crystalline aromatic hydrocarbons, x-ray diffraction analysis is proposed. X-ray powder diffraction patterns of 59 hydro-carbons have been …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
LJE Hofer, WC Peebles - Analytical Chemistry, 1952 - ACS Publications
DISCUSSION Table I is a list of the complexes, their melting points (w'hich have been published previously for the identical preparations), and the three strongest reflections. The …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk

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